molecular formula C8H11NO B130926 3-Methoxybenzylamine CAS No. 5071-96-5

3-Methoxybenzylamine

Cat. No.: B130926
CAS No.: 5071-96-5
M. Wt: 137.18 g/mol
InChI Key: GRRIMVWABNHKBX-UHFFFAOYSA-N
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Description

3-Methoxybenzylamine: is an organic compound with the molecular formula C8H11NO . It is a derivative of benzylamine, where a methoxy group is attached to the benzene ring at the meta position. This compound is known for its applications in organic synthesis and serves as a versatile intermediate in the preparation of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxybenzylamine can be synthesized from 3-methoxybenzonitrile through a reduction reaction. One common method involves the use of ammonia borane in methanol under an inert atmosphere. The reaction is typically carried out at 50°C for 12 hours, yielding this compound with a high yield of 95% .

Industrial Production Methods: In industrial settings, the production of this compound often involves similar reduction processes but on a larger scale. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the reaction. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxybenzylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3-methoxybenzaldehyde.

    Reduction: It can be reduced to form 3-methoxybenzyl alcohol.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-methoxybenzylamine involves its interaction with specific molecular targets. It has been shown to inhibit plasmin, an enzyme involved in the breakdown of fibrin clots. Additionally, it weakly inhibits the bacterial cell division protein FtsZ, which is essential for bacterial cytokinesis . These interactions suggest its potential use in developing antibacterial and anticoagulant agents.

Comparison with Similar Compounds

  • Benzylamine
  • 4-Methoxybenzylamine
  • 2-Methoxybenzylamine
  • 3-Hydroxybenzylamine

Comparison: 3-Methoxybenzylamine is unique due to the position of the methoxy group on the benzene ring. This structural difference can influence its reactivity and interaction with biological targets. For example, 4-methoxybenzylamine has the methoxy group at the para position, which can result in different chemical and biological properties .

Properties

IUPAC Name

(3-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-10-8-4-2-3-7(5-8)6-9/h2-5H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRIMVWABNHKBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10198765
Record name Benzenemethanamine, 3-methoxy- (9CI)
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Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5071-96-5
Record name 3-Methoxybenzylamine
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Record name Benzylamine, m-methoxy-
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Record name 5071-96-5
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Record name Benzenemethanamine, 3-methoxy- (9CI)
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Record name 3-methoxybenzylamine
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Synthesis routes and methods

Procedure details

Add lithium aluminum hydride (3.795 g, 100 mmol) portion wise to a solution of 3-methoxybenzonitrile (5.326 g, 40 mmol) in anhydrous ethyl ether (200 mL) at 0° C. Stir for 1 h, warm to ambient temperature and continue to stir for 12 h. Quench the reaction with 0.1N aqueous NaOH, filter the solid, dry the filtrate over Na2SO4 and concentrate to give the title compound as a colorless oil (5.107 g, 93%). MS (ES+) m/z: 138 (M+H)+.
Quantity
3.795 g
Type
reactant
Reaction Step One
Quantity
5.326 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3-methoxybenzylamine interact with biological targets, and what are the downstream effects?

A: While this compound itself has limited biological activity documented in the provided research, its derivatives exhibit notable interactions. For instance, the derivative N-(3-[2-chlorophenyl]propyl)-(R)-α-methyl-3-methoxybenzylamine (NPS R-568) acts as a calcimimetic, potentiating the effects of extracellular calcium on the Calcium-Sensing Receptor (CaSR) [, ]. This interaction leads to the inhibition of parathyroid hormone (PTH) secretion, ultimately reducing plasma calcium levels [, ]. Another derivative, N-(4-hydroxyphenyl)-9Z-octadecenamide (HPODA), generated through fatty acid amide hydrolase (FAAH)-dependent metabolism of 4-aminophenol (a metabolite of paracetamol), acts as a transient receptor potential vanilloid 1 (TRPV1) activator in the brain [].

Q2: Can you provide information on the structural characterization of this compound?

A: this compound has the molecular formula C8H11NO and a molecular weight of 137.18 g/mol. Mass spectrometry analysis of this compound reveals characteristic fragmentation patterns, particularly involving the benzylic amine group []. Derivatization with trimethylsilyl (TMS) or acetyl groups leads to more complex fragmentation patterns, useful for identification purposes [].

Q3: How does the structure of this compound derivatives influence their activity and potency?

A: The structure-activity relationship (SAR) of this compound derivatives plays a crucial role in their biological effects. For example, in the case of NPS R-568, the (R)-α-methyl group and the 2-chlorophenylpropyl moiety are essential for its calcimimetic activity []. Modifications to these groups could significantly alter its potency and selectivity towards the CaSR []. Similarly, for the TRPV1 activator AM404, the length and saturation of the fatty acid chain conjugated to the 4-aminophenol moiety influence its potency [].

Q4: Are there analytical methods to quantify this compound and its derivatives?

A: High-performance liquid chromatography (HPLC) coupled with electrochemical detection has been successfully employed to quantify this compound derivatives like metanephrines in biological samples [, ]. This method offers high sensitivity and selectivity for these compounds [, ]. Additionally, surface plasmon resonance (SPR) sensors with immobilized antibodies against related compounds like homovanillic acid have demonstrated potential for sensitive detection of capsaicinoids, which share structural similarities with this compound [].

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